molecular formula C21H23N3O4S2 B2681634 6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide CAS No. 687590-26-7

6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B2681634
CAS No.: 687590-26-7
M. Wt: 445.55
InChI Key: GPECIAQMXIXKQR-UHFFFAOYSA-N
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Description

6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiophene moiety, and an azepane sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a thiophene-containing reagent, followed by the introduction of the azepane sulfonyl group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the quinoline core can produce dihydroquinoline derivatives.

Scientific Research Applications

6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the thiophene moiety can interact with proteins and enzymes. The azepane sulfonyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like tioconazole and dorzolamide contain thiophene moieties and exhibit similar biological activities.

    Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-known therapeutic properties.

Uniqueness

6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the azepane sulfonyl group, in particular, enhances its solubility and bioavailability, setting it apart from other similar compounds.

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c25-20-13-18(21(26)22-14-15-6-5-11-29-15)17-12-16(7-8-19(17)23-20)30(27,28)24-9-3-1-2-4-10-24/h5-8,11-13H,1-4,9-10,14H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPECIAQMXIXKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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